molecular formula C14H12N2O2 B2886775 1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid CAS No. 10326-57-5

1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid

Cat. No. B2886775
CAS RN: 10326-57-5
M. Wt: 240.262
InChI Key: NNLTUBVFUBEOLA-UHFFFAOYSA-N
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Description

“1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid” is a nitrogen-containing heterocyclic compound . Nitrogen-containing heterocyclic compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

The synthesis of such compounds has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . The synthesis of benzimidazoles involves condensation–dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . A second approach involves reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .


Molecular Structure Analysis

The molecular formula of “1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid” is C14H12N2O2 . The structure of this compound is planar .


Chemical Reactions Analysis

The formation of the benzimidazole can be explained by a plausible mechanistic pathway, which involves an HBTU-promoted methodology .

Scientific Research Applications

Antiviral Drug Development

1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid: derivatives have been explored for their potential use in antiviral drug development. The structural similarity of benzimidazole derivatives to nucleic acid bases makes them suitable for mimicking natural nucleosides, which are essential components of viral DNA and RNA . This mimicry can inhibit viral replication, making these compounds valuable in the treatment of viral infections.

Cancer Therapeutics

The benzimidazole core is a common feature in many cancer drugs due to its ability to interact with cellular targets involved in cancer progression. Research into 1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid and its derivatives could lead to the development of new oncology medications that target specific pathways implicated in various types of cancer .

Hypertension Management

Benzimidazole derivatives are known to possess antihypertensive properties. The exploration of 1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid in this field could contribute to the creation of new drugs that manage blood pressure more effectively, potentially with fewer side effects compared to current treatments .

Anti-Inflammatory Agents

Due to their modulatory effects on inflammatory pathways, benzimidazole compounds are being studied for their anti-inflammatory applications1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid could serve as a lead compound for the synthesis of new anti-inflammatory drugs that could treat conditions like arthritis and other inflammatory diseases .

Infectious Disease Treatment

The structural versatility of benzimidazole allows for the design of drugs that can combat a wide range of infectious diseases. Research into 1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid may yield new treatments for bacterial, fungal, or parasitic infections, expanding the arsenal of available antimicrobial agents .

Chemical Catalysis

Benzimidazole derivatives can act as chiral ligands in chemical catalysis, which is crucial for producing enantiomerically pure substances in pharmaceuticals. The study of 1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid could lead to the development of novel catalysts that enhance the efficiency and selectivity of chemical reactions .

Future Directions

The future directions for “1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid” and similar compounds could involve further exploration of their biological activity and potential therapeutic applications . The development of new entities targeting malignant cells is considered a high priority .

properties

IUPAC Name

1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8-7-9(2)16-11-6-4-3-5-10(11)15-13(16)12(8)14(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLTUBVFUBEOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid

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